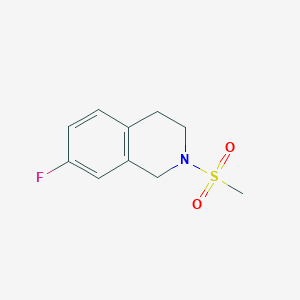

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline

Description

Properties

IUPAC Name |

7-fluoro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2S/c1-15(13,14)12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRRCRUOGVHBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the isoquinoline core structure.

Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as .

Methanesulfonylation: The methanesulfonyl group is introduced at the 2nd position using in the presence of a base like .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.

Substitution: The fluorine atom and methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as or can be used.

Reduction: or are common reducing agents.

Substitution: Nucleophiles like or can be used under basic conditions.

Major Products

Oxidation: Products may include sulfone derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

7-Methoxy-3,4-dihydro-1H-isoquinoline Derivatives

- The absence of a sulfonyl group limits hydrogen-bonding capacity and solubility compared to 7-fluoro-2-methanesulfonyl derivatives.

- Synthesis: Prepared via reduction of 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one using LiAlH₄, followed by sulfonylation or salt formation .

- Applications : Primarily explored as intermediates for further functionalization, lacking direct pharmacological data in the provided evidence.

2-(4-Methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

2-Trifluoroacetyl-7-sulfonyl chloride Derivatives

- Key Differences :

- Molecular Formula: C₁₁H₉ClF₃NO₃S (vs. C₁₁H₁₂FNO₂S for the target compound) .

Pharmacological Potential

- Fluorine : Enhances bioavailability and metabolic stability in drug candidates.

- Methanesulfonyl : May improve target engagement through polar interactions.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Boiling Point (°C) |

|---|---|---|---|---|---|

| 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline | C₁₁H₁₂FNO₂S | 245.28 | 7-F, 2-SO₂CH₃ | ~2.5* | N/A |

| 7-Methoxy-3,4-dihydro-1H-isoquinoline | C₁₀H₁₁NO | 161.20 | 7-OCH₃ | 1.2 | N/A |

| 2-(4-Methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | C₁₆H₁₇NO₂S | 287.38 | 2-SO₂C₆H₄CH₃ | 3.76 | 451.2 |

| 2-Trifluoroacetyl-7-sulfonyl chloride | C₁₁H₉ClF₃NO₃S | 335.71 | 2-COCF₃, 7-SO₂Cl | N/A | N/A |

*Estimated based on analogous structures.

Biological Activity

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom and a methanesulfonyl group on the isoquinoline core. This unique arrangement contributes to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H10FNO2S |

| Molecular Weight | 229.25 g/mol |

| Boiling Point | 305.8 °C at 760 mmHg |

| Purity | 97% |

The biological activity of this compound may involve several mechanisms:

- Electrophilic Interactions : The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites in biological molecules, which can modulate various biochemical pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival, thereby exhibiting potential anticancer properties.

- Antimicrobial Activity : The compound has shown promise in preliminary tests against various microbial strains, indicating potential use as an antimicrobial agent.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Anticancer Activity

A recent study evaluated the anticancer effects of this compound on drug-resistant cancer cell lines. The results indicated that it exhibited significant cytotoxicity compared to standard chemotherapeutic agents like paclitaxel. The mechanism involved disruption of cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against various pathogens. It demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Case Studies

-

Case Study on Anticancer Properties :

- Objective : To assess the efficacy of this compound in paclitaxel-resistant breast cancer cells.

- Methodology : MCF-7/PTX cells were treated with varying concentrations of the compound.

- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against clinical isolates.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Findings : The compound showed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline, and what reaction conditions are critical for high yield?

- Methodology :

- Step 1 : Start with fluorinated tetrahydroisoquinoline precursors (e.g., 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one) .

- Step 2 : Reduce the carbonyl group using LiAlH₄ in tetrahydrofuran (THF) under reflux, followed by HCl treatment to stabilize the amine intermediate .

- Step 3 : Introduce the methanesulfonyl group via sulfonation. Use sulfuryl chloride (SO₂Cl₂) in chloroform at low temperatures (-30°C to 5°C) with triethylamine as a base to prevent side reactions .

- Critical Conditions : Maintain anhydrous conditions during reduction, and control temperature during sulfonation to avoid over-reaction. Typical yields range from 60–75% depending on purity of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Recommended Techniques :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to J-coupling with fluorine at position 7) and sulfonyl group integration. For example, the methanesulfonyl group typically appears as a singlet at δ ~3.0–3.3 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₁H₁₂FNO₂S, theoretical MW: 241.07 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detect S=O stretching vibrations (~1350–1150 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.